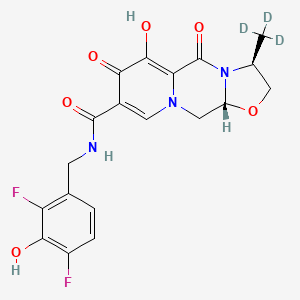
Bupranolol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupranolol-d9 is a deuterated form of Bupranolol, a non-selective beta blocker. It is used in scientific research to study the pharmacokinetics and metabolism of Bupranolol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bupranolol-d9 involves the incorporation of deuterium atoms into the Bupranolol molecule. One common method is the catalytic hydrogenation of Bupranolol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions typically involve a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Bupranolol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxythis compound.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxythis compound
Reduction: Bupranolol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Bupranolol-d9 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of Bupranolol.
Biology: Helps in understanding the biological pathways and interactions of Bupranolol.
Medicine: Used in pharmacological studies to investigate the effects and mechanisms of Bupranolol.
Industry: Employed in the development of analytical methods and quality control processes.
Mechanism of Action
Bupranolol-d9, like Bupranolol, acts as a non-selective beta blocker. It competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition reduces resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta blocker with similar potency.
Atenolol: A selective beta-1 blocker with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker used for similar indications.
Uniqueness of Bupranolol-d9
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis using mass spectrometry, providing insights into the metabolism and distribution of Bupranolol.
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
280.84 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/i2D3,3D3,4D3 |
InChI Key |
HQIRNZOQPUAHHV-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)C)Cl)O |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


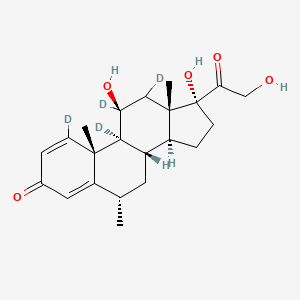
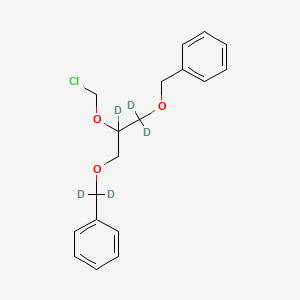
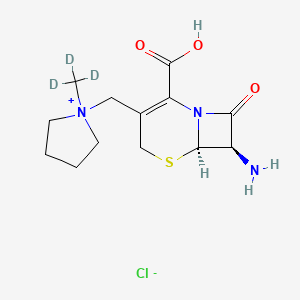
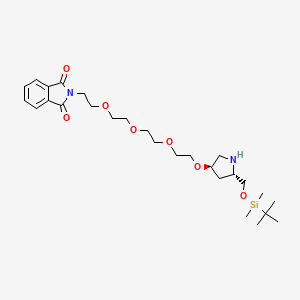
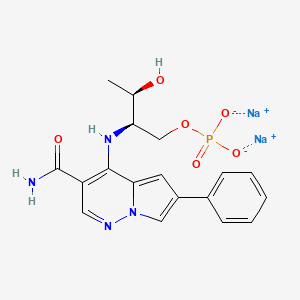
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
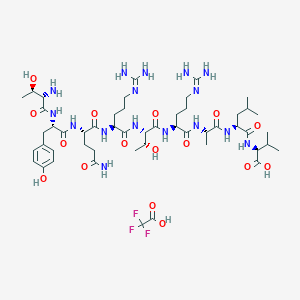
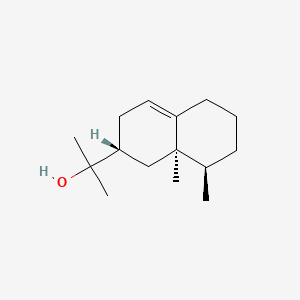
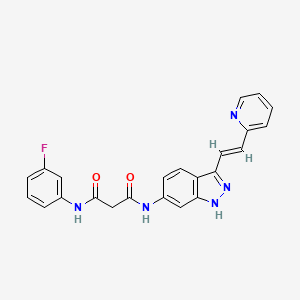
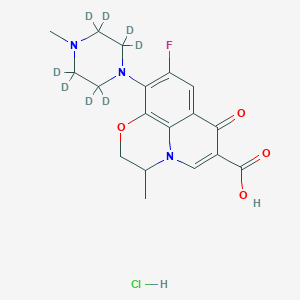
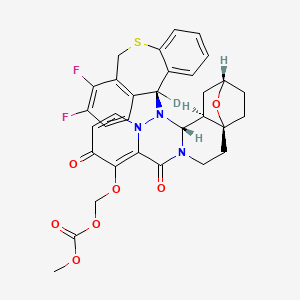
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
